![molecular formula C14H18N6O B4935579 N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 5665-19-0](/img/structure/B4935579.png)
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
Wirkmechanismus
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits sGC by binding to the heme group of the enzyme, which prevents the conversion of GTP to cGMP. This leads to a decrease in the production of cGMP, which is a key signaling molecule in many physiological processes.
Biochemical and Physiological Effects:
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to have a number of biochemical and physiological effects. It can inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and decrease blood pressure. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to decrease the production of inflammatory cytokines and reduce the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which allows for specific investigation of the role of sGC in various physiological and pathological processes. However, N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has some limitations. It is not stable in aqueous solutions and requires careful handling to maintain its potency. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can also have off-target effects on other heme-containing enzymes.
Zukünftige Richtungen
There are several future directions for research on N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. One area of interest is the role of sGC in the regulation of metabolism and energy homeostasis. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, inflammation, and cancer. Further research is needed to explore the potential clinical applications of N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and other sGC inhibitors. Additionally, the development of more stable and selective sGC inhibitors will be important for future research.
Synthesemethoden
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized by reacting 2-amino-5,6-diaminopyrazine with 2-adamantanone followed by cyclization with nitrous acid. The purity of N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be further improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been extensively used in scientific research to investigate the role of sGC in various physiological and pathological processes. It has been shown to inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and decrease blood pressure. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been used to study the role of sGC in the regulation of vascular tone, cardiac function, and inflammation.
Eigenschaften
IUPAC Name |
5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-11-12(18-14-13(17-11)19-21-20-14)16-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVCFRXRLOVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=NC5=NON=C5N=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386331 |
Source
|
Record name | STK388421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
CAS RN |
5665-19-0 |
Source
|
Record name | STK388421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.